N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a sulfonyl group, and a dichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide typically involves multiple steps:
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Formation of the Benzyl(methyl)amino Intermediate
Starting Materials: Benzyl chloride and methylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions, with a base like sodium hydroxide to neutralize the hydrochloric acid formed.
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Sulfonylation
Starting Materials: The benzyl(methyl)amino intermediate and sulfonyl chloride.
Reaction Conditions: This step is performed in the presence of a base such as triethylamine, at low temperatures to prevent decomposition of the sulfonyl chloride.
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Formation of the Final Compound
Starting Materials: The sulfonylated intermediate and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, with a base like pyridine to facilitate the acylation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The dichloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the effects of dichloroacetamide derivatives on biological systems.
Medicine
Medicinally, derivatives of this compound could be explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of the dichloroacetamide moiety could lead to compounds with novel pharmacological activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide involves its interaction with molecular targets through its functional groups. The sulfonyl group can form hydrogen bonds and interact with enzyme active sites, while the dichloroacetamide moiety can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-acetamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-chloroacetamide: Contains only one chlorine atom, potentially altering its chemical properties and applications.
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dibromoacetamide: Substitutes bromine for chlorine, which can significantly change its reactivity and interaction with biological targets.
Uniqueness
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide is unique due to the presence of both the sulfonyl and dichloroacetamide groups, which confer distinct chemical and biological properties. The dichloro substitution enhances its reactivity in nucleophilic substitution reactions, while the sulfonyl group provides potential for hydrogen bonding and enzyme interaction.
This compound’s combination of functional groups makes it a versatile and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,2-dichloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-20(11-12-5-3-2-4-6-12)24(22,23)14-9-7-13(8-10-14)19-16(21)15(17)18/h2-10,15H,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCXUROKDVBMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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